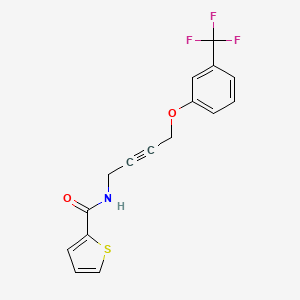

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide” is a chemical compound that has potential for various scientific applications. When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications .

Scientific Research Applications

Medicinal Chemistry and Drug Design

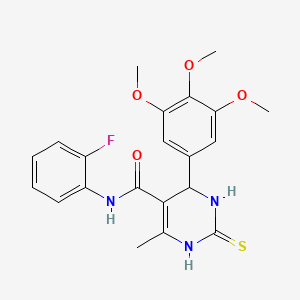

Theoretical studies have explored the potential of this compound as a drug. Researchers have used quantum chemical calculations to correlate its geometrical structure and total energy with its derivatives. By employing methods such as ab initio (HF), density functional theory (B3LYP), and semi-empirical (AM1, PM3), they aimed to design derivatives with improved pharmacological properties. Theoretical vibrational frequencies, bond lengths, and bond angles were calculated to optimize the compound’s structure. Notably, one derivative (patent 1.5) emerged as a promising candidate relative to fluoxetine, a well-known antidepressant .

Pain Management

Another related compound, 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1 , has demonstrated antihyperalgesic and antiallodynic effects against thermal and mechanical stimuli in rat models of chronic neuropathic and inflammatory pain. These findings suggest potential applications in pain management .

Necroptosis Inhibition

A derivative called N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) has been identified as a potent inhibitor of necroptosis. It targets both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases, making it relevant in cell death research .

Chromatography Stationary Phases

The compound 3,4-Bis(2-Fluoro-5-(trifluoromethyl)phenoxy)phenylmethane (FFMP) has been used as a stationary phase in chromatography. Its unique properties contribute to efficient separation and analysis of various compounds .

Organic Synthesis

Researchers have utilized derivatives of this compound in organic synthesis. For instance, (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium has been employed as an intermediate in chemical reactions .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, causing changes in the production of neurotransmitters .

Biochemical Pathways

Compounds with similar structures have been found to cause depletion of 5-ht, a neurotransmitter, indicating that it may affect serotonin pathways .

Pharmacokinetics

The physical form of similar compounds is solid , which may influence its absorption and distribution.

Result of Action

Based on its potential interaction with cgrp receptors and serotonin pathways, it may have effects on pain perception and mood regulation .

Action Environment

The reaction conditions such as temperature and m-ratio can affect the conversion rate and selectivity of similar compounds .

properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2S/c17-16(18,19)12-5-3-6-13(11-12)22-9-2-1-8-20-15(21)14-7-4-10-23-14/h3-7,10-11H,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNZPJAHQLLWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)

![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)

![7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846137.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846140.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2846150.png)